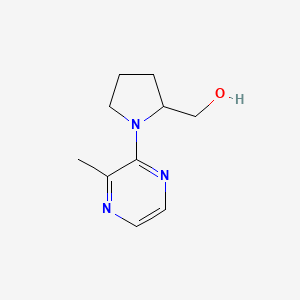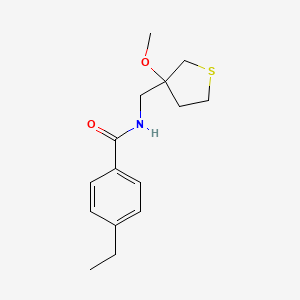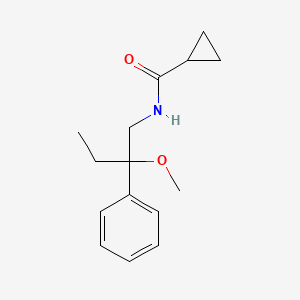![molecular formula C32H26N4O3S B2718519 (Z)-ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 356564-21-1](/img/structure/B2718519.png)
(Z)-ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate” is a complex organic compound. It consists of a pyrazole moiety embedded with two phenyl rings . This compound has been synthesized and studied for its potential cytotoxic properties .
Synthesis Analysis
The compound has been synthesized in various steps with acceptable reaction procedures and quantitative yields . The synthesis involves the reaction of the coumarin chalcone with carbon nucleophile . The structure-activity relationship (SAR) of the final derivatives was examined by differing the substitutions attached to the triazole phenyl ring .Molecular Structure Analysis
The molecular structure of the compound has been characterized by 1H NMR, 13C NMR, IR, HRMS, and ESI–MS spectra . Density functional theory (DFT) based on quantum chemical computation outlines the structure optimization of the intermediate that reacted to afford the desired product .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of the coumarin chalcone with carbon nucleophile . Thin layer chromatography (TLC) analysis was performed on commercially prepared 60 F254 silica gel plates .Physical And Chemical Properties Analysis
The compound is characterized by its yield, melting point, and spectral data . The IR spectrum shows peaks at 1603 cm−1 (C=N), 1719 cm−1 (C=O), and 3022 cm−1 (CH–Ar). The 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Scientific Research Applications
Potential Cytotoxic Agents
The compound has been used in the design and synthesis of novel cytotoxic scaffolds . These derivatives have been screened for their in vitro cell viability/cytotoxic studies against the human breast cancer cell line (MCF-7) . Some of the derivatives exhibited promising cytotoxic activity .
Anticancer Agents
The compound has been used in the design and synthesis of pyrazole-oxindole conjugates targeting tubulin polymerization . These conjugates are being explored as new anticancer agents .
Antifungal Activity
The compound has been used in the synthesis of new 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles . These compounds have been evaluated in vitro for the inhibition of six Candida species . The compounds showed lower MIC values than fluconazole, the reference drug .
Anti-inflammatory Drugs
The compound has been used in the design and synthesis of new drugs targeting human mPGES-1 . Selective mPGES-1 inhibitors are expected to discriminatively suppress the production of induced PGE 2 without blocking the normal biosynthesis of other prostanoids .
Mechanism of Action
Future Directions
The compound and its derivatives have shown promising cytotoxic activity, suggesting potential applications in the development of new anticancer drugs . Further studies could focus on optimizing the synthesis process, exploring the mechanism of action in more detail, and conducting preclinical and clinical trials to evaluate the compound’s efficacy and safety in treating cancer.
properties
IUPAC Name |
ethyl (2Z)-2-[(1,3-diphenylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N4O3S/c1-3-39-31(38)27-21(2)33-32-36(29(27)23-15-9-5-10-16-23)30(37)26(40-32)19-24-20-35(25-17-11-6-12-18-25)34-28(24)22-13-7-4-8-14-22/h4-20,29H,3H2,1-2H3/b26-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHOIZJLVWLIRI-XHPQRKPJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6)/S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2718441.png)
![1-[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2718446.png)


![3,6-dichloro-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-2-carboxamide](/img/structure/B2718451.png)

![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2718455.png)
![7-chloro-2-(4-ethylphenyl)-N-(2-methoxyethyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B2718456.png)
![N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2718458.png)
